molecular formula C12H14N2O3S B5462938 2,5-dimethyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide

2,5-dimethyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide

Cat. No.: B5462938
M. Wt: 266.32 g/mol
InChI Key: YYWVIPJSJVMLNP-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicine for their antibiotic properties . Sulfonamides, such as sulfamethoxazole, have a similar structure .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring substituted with a sulfonamide group and two methyl groups. The sulfonamide group would be attached to an isoxazole ring, which itself would be substituted with a methyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Sulfonamides are generally solid at room temperature, and many are soluble in water . They tend to be stable under normal conditions but can decompose under extreme conditions of heat or pH .

Safety and Hazards

Like all chemicals, sulfonamides should be handled with care. They can cause allergic reactions in some people, and prolonged exposure can lead to more serious health effects . Always follow safety guidelines when handling chemicals.

Properties

IUPAC Name

2,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-8-4-5-9(2)11(6-8)18(15,16)14-12-7-10(3)17-13-12/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWVIPJSJVMLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49826305
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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